molecular formula C15H17ClFNO B2984254 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride CAS No. 2225145-04-8

1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride

Cat. No.: B2984254
CAS No.: 2225145-04-8
M. Wt: 281.76
InChI Key: ZKQYUVYETGFSOR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride is a fluorinated arylalkylamine derivative with the molecular formula C₉H₁₃ClFNO and a molecular weight of 217.66 g/mol . The compound features a 4-fluorophenyl group attached to a propane backbone, substituted with a phenoxy ether at the third carbon and an amine group at the first carbon, which is protonated as a hydrochloride salt. This structural motif is common in bioactive molecules targeting the central nervous system (CNS), particularly those interacting with neurotransmitter transporters or receptors (e.g., sigma receptors) . The hydrochloride salt enhances solubility, facilitating pharmacological studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQYUVYETGFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenoxypropan-1-amine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-(4-fluorophenyl)-3-phenoxypropan-1-amine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance CAS Number Reference
1-(4-Fluorophenyl)-3-phenoxypropan-1-amine HCl C₉H₁₃ClFNO 217.66 Phenoxy, 4-fluorophenyl, primary amine Potential sigma receptor modulation 148941-98-4
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅ClFN 203.69 Methyl, 4-fluorophenyl, primary amine Improved lipophilicity 1803588-71-7
1-(4-Fluorophenyl)cyclopropanamine HCl C₉H₁₀ClF₂N 209.64 Cyclopropane ring, 4-fluorophenyl Enhanced metabolic stability 1134524-25-6
Citalopram Related Compound D HCl C₁₉H₁₉FN₂O·HCl 346.83 Benzofuran, nitrile, tertiary amine SSRI impurity profiling 1329745-98-3
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 3-fluoro-4-methylphenyl, phenyl Unspecified CNS activity 1179763-12-2

Key Observations :

Substituent Position and Lipophilicity: The phenoxy group in the target compound introduces steric bulk and polarity compared to the methyl substituent in 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl. This reduces lipophilicity (clogP ~2.1 vs. ~2.8) but may enhance binding to polar receptor pockets . Cyclopropane rings (e.g., in 1-(4-fluorophenyl)cyclopropanamine HCl) increase rigidity and metabolic stability by restricting conformational flexibility .

Pharmacological Targets: Fluorinated arylalkylamines are frequently associated with sigma receptor interactions. For instance, compounds like 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate HCl modulate NMDA-stimulated dopamine release via sigma receptors . The target compound’s amine and fluorophenyl groups align with sigma ligand pharmacophores. Citalopram-related compounds (e.g., Citalopram Hydrochloride Imp. G) highlight the role of fluorophenyl groups in serotonin reuptake inhibition, though their benzofuran scaffolds differ significantly .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., target compound vs. 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) improve aqueous solubility, critical for in vivo bioavailability .

Research Findings and SAR Trends
  • Amine Chain Length : Short propane backbones (as in the target compound) favor rapid CNS penetration, while longer chains (e.g., citalopram derivatives) may prolong systemic circulation .
  • Halogen Effects : Fluorine at the para position (4-fluorophenyl) enhances electronic effects and metabolic resistance compared to meta or ortho isomers .
  • Phenoxy vs.

Q & A

How can researchers optimize the synthesis of 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthetic optimization involves iterative adjustments to reaction parameters. Key factors include:

  • Reagent selection: Use lithium aluminum hydride (LiAlH4) for selective reduction of intermediate ketones (common in similar amines; see ).
  • Solvent system: Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency ().
  • Temperature control: Maintain 0–5°C during amine hydrochloride salt precipitation to minimize side reactions ().
  • Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) followed by recrystallization in ethanol improves purity.

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